4,4'-Dinonylazoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

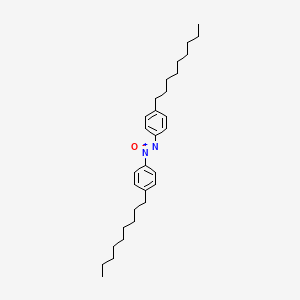

“4,4’-Dinonylazoxybenzene” is a chemical compound with the molecular formula C30H46N2O . It is used in various fields of chemistry .

Synthesis Analysis

The synthesis of azoxybenzenes, which includes “4,4’-Dinonylazoxybenzene”, involves the reductive dimerization of nitrosobenzenes . This process can be performed in a microfluidic reactor with gel-bound proline organocatalysts under continuous flow . The formation of differently substituted azoxybenzenes occurs within minutes at mild conditions in good to almost quantitative yields .

Molecular Structure Analysis

The molecular structure of “4,4’-Dinonylazoxybenzene” is characterized by its molecular formula C30H46N2O . Further details about its structure can be obtained through advanced techniques like NMR and single-crystal X-ray diffraction .

Chemical Reactions Analysis

Azoxybenzenes, including “4,4’-Dinonylazoxybenzene”, undergo clean and efficient E/Z isomerization . This property makes them useful as chemical actinometers, which are tools in photochemistry that measure the photon flux of a light source to carry out quantitative analysis on photoreactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4,4’-Dinonylazoxybenzene” include its molecular formula C30H46N2O, average mass 450.699 Da, and monoisotopic mass 450.361023 Da . Additional properties such as density, boiling point, and melting point can be found in specialized databases .

Applications De Recherche Scientifique

Photocatalytic Transformations

- Organophotocatalysts like 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) have shown promise in photocatalytic transformations due to their excellent redox windows, chemical stability, and broad applicability. Such compounds can potentially guide research into similar applications for 4,4'-Dinonylazoxybenzene in catalyzing various organic reactions under light irradiation (Shang et al., 2019).

Optical Properties

- Synthesis and Optical Properties of 4,4′-Diethynylazobenzene derivatives have been explored for their UV spectrum characteristics and potential cis-trans isomerism under UV irradiation. These findings could be relevant to understanding the optical behavior of 4,4'-Dinonylazoxybenzene and its applications in materials science (C. Shang, 2010).

DNA Interaction Analysis

- Fluorenylidene double bridged cyclotriphosphazene derivatives have been synthesized and their interactions with DNA investigated. This research could provide a foundation for assessing 4,4'-Dinonylazoxybenzene's potential in drug development or as a molecular probe (Şenkuytu et al., 2018).

Electrochemical Properties

- Electrochemical reduction studies of nitrobenzene and 4-nitrophenol in ionic liquids offer insights into the reduction mechanisms that could be applicable to understanding the electrochemical behavior of 4,4'-Dinonylazoxybenzene, particularly in the development of electrochemical sensors or in environmental remediation processes (Silvester et al., 2006).

Supramolecular Fluorescence Switching

- Supramolecular control techniques have been applied to modify fluorescence properties through reversible encapsulation, a strategy that could potentially be explored with 4,4'-Dinonylazoxybenzene derivatives for applications in optical materials and sensors (Dube et al., 2010).

Safety And Hazards

Orientations Futures

The future directions for “4,4’-Dinonylazoxybenzene” and similar compounds involve further exploration of their properties and potential applications. This includes the development of new synthetic pathways, the study of their behavior under different conditions, and their use in various fields of chemistry .

Propriétés

IUPAC Name |

(4-nonylphenyl)-(4-nonylphenyl)imino-oxidoazanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46N2O/c1-3-5-7-9-11-13-15-17-27-19-23-29(24-20-27)31-32(33)30-25-21-28(22-26-30)18-16-14-12-10-8-6-4-2/h19-26H,3-18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORSNCFNMVURJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)CCCCCCCCC)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10545856 |

Source

|

| Record name | 1-Nonyl-4-[(Z)-(4-nonylphenyl)-NNO-azoxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Dinonylazoxybenzene | |

CAS RN |

37592-91-9 |

Source

|

| Record name | 1-Nonyl-4-[(Z)-(4-nonylphenyl)-NNO-azoxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromomethyl-7-fluoro-benzo[b]thiophene](/img/structure/B1315565.png)

![6-(tert-Butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo-[3,2-e]indole-2-carboxylic acid](/img/structure/B1315578.png)

![Benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]-](/img/structure/B1315593.png)